
dTDP 1-ester with 2,6-dideoxy-L-erythro-hexopyranos-3-ulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP 1-ester with 2,6-dideoxy-L-erythro-hexopyranos-3-ulose is a pyrimidine nucleotide-sugar.
Applications De Recherche Scientifique
Enzymatic Synthesis and Substrate Specificity
- Incubation of dTDP-glucose with the enzyme dTDP-glucose-4,6-dehydratase from E. coli B produces 3- and 4-keto-6-deoxy sugars, indicating the enzyme's substrate flexibility and potential for the synthesis of non-natural deoxy sugars (Naundorf & Klaffke, 1996).
Chemoenzymatic Synthesis for Antibiotic Building Blocks
- The synthesis of dTDP-activated 2,6-dideoxyhexoses, such as dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, is facilitated by recombinant enzymes from the biosynthetic pathway of dTDP-beta-L-rhamnose. These compounds are crucial for the in vitro characterization of glycosyltransferases involved in polyketide antibiotics (Amann et al., 2001).
Biosynthesis Pathway Analysis
- Studies on QdtB, an aminotransferase from Thermoanaerobacterium thermosaccharolyticum, shed light on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose, a sugar found in some bacteria. This enzyme plays a role in the penultimate step of producing this dTDP-linked sugar (Thoden et al., 2009).
Investigation of Biosynthetic Enzymes
- The elucidation of the biosynthetic pathway of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in Thermoanaerobacterium thermosaccharolyticum involves multiple enzymes, including a transferase, dehydratase, isomerase, transaminase, and transacetylase. This pathway is significant for understanding the production of nucleotide-activated deoxy sugars in bacteria (Pföstl et al., 2008).
Structural Analysis for Antibiotic Production
- The structural analysis of enzymes like QdtC, an N-acetyltransferase, provides insights into the biosynthesis of unusual dideoxy sugars like Quip3NAc. These studies contribute to understanding the glycosylation processes in bacterial glycosyltransferases, which are important for producing hybrid antibiotics (Thoden et al., 2009).
Propriétés
Nom du produit |
dTDP 1-ester with 2,6-dideoxy-L-erythro-hexopyranos-3-ulose |
|---|---|
Formule moléculaire |
C16H24N2O14P2 |
Poids moléculaire |
530.31 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,5S,6S)-5-hydroxy-6-methyl-4-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-14,19,21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,11+,12+,13+,14-/m0/s1 |
Clé InChI |
CZNNQWMLAHSKRA-NVAFIHLTSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
SMILES canonique |
CC1C(C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



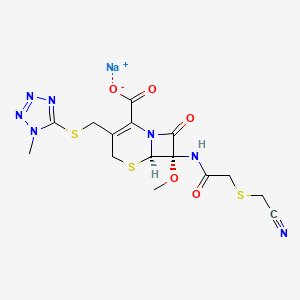
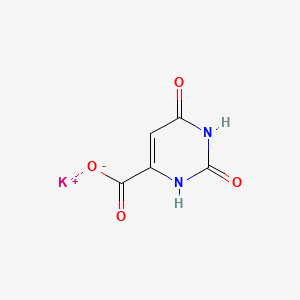
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
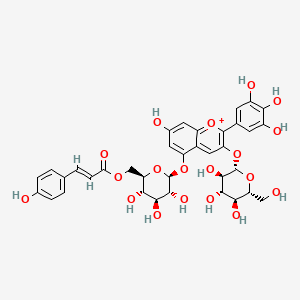
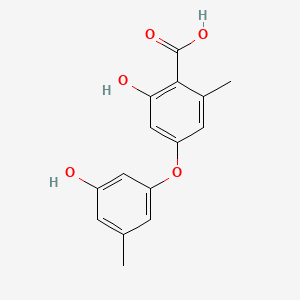
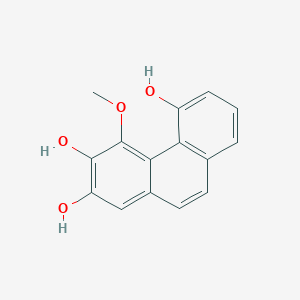
![[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1262296.png)
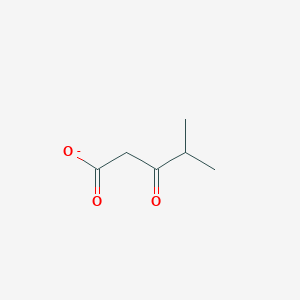


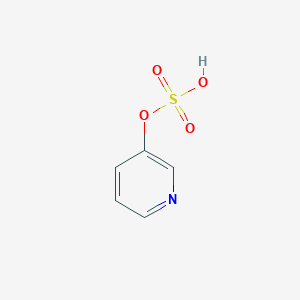

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)
![(1S,2S,3R,7S,8R,9R,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B1262307.png)